N-Cyclohexyl-2-iodoacetamide: Structural Dynamics, Reactivity, and Applications in Hydrophobic Cysteine Profiling
N-Cyclohexyl-2-iodoacetamide: Structural Dynamics, Reactivity, and Applications in Hydrophobic Cysteine Profiling
Target Audience: Researchers, Mass Spectrometry Specialists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In the realm of proteomics, Activity-Based Protein Profiling (ABPP), and bioconjugation, the selective alkylation of cysteine residues is a foundational technique. While standard iodoacetamide (IAA) is ubiquitous for capping thiols to prevent disulfide bond reformation, it is not without limitations—namely, its high polarity, lack of chromatographic resolution power, and propensity to cause N-terminal cyclization artifacts[1].
N-cyclohexyl-2-iodoacetamide (CAS: 90952-96-8) emerges as a highly specialized, hydrophobic electrophilic probe[2]. By substituting the primary amide nitrogen with a bulky cyclohexyl ring, this compound fundamentally alters the physicochemical profile of the alkylating agent. This whitepaper details the structural thermodynamics, the causality behind its unique reactivity, and provides field-proven methodologies for utilizing this probe to enhance liquid chromatography-mass spectrometry (LC-MS) workflows.
Physicochemical Profiling & Structural Rationale
The molecular architecture of N-cyclohexyl-2-iodoacetamide dictates its specialized utility in chemical biology. The molecule consists of two functional domains:
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The Iodoacetyl Warhead: Iodine is a highly polarizable, excellent leaving group. The adjacent α -carbon is highly electrophilic, making it an ideal target for nucleophilic attack by thiolate anions.
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The Cyclohexyl Modifier: This bulky, non-polar ring introduces significant lipophilicity.
The addition of the cyclohexyl group serves three critical functions:
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Microenvironment Targeting: The hydrophobic bulk biases the probe towards cysteines located in lipophilic pockets (e.g., allosteric sites, membrane-protein interfaces), mimicking the binding dynamics of hydrophobic covalent inhibitors[3].
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Chromatographic Shifting: Covalently attaching a cyclohexyl group to a peptide increases its retention time on Reverse-Phase (RP) HPLC. This allows researchers to selectively isolate and sequence cysteine-containing peptides by shifting them away from the bulk non-cysteine peptide pool[4].
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Artifact Prevention: Standard IAA is known to cause instability in N-terminal cysteines, leading to cyclization and the formation of 5-oxohydro-1,4-thiazine-3-carboxylic acid (a -17 Da mass loss)[1]. The steric bulk of the cyclohexyl group prevents this secondary cyclization, yielding a highly stable thioether adduct.
Quantitative Data: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | N-cyclohexyl-2-iodoacetamide |
| CAS Number | 90952-96-8[2] |
| Molecular Formula | C₈H₁₄INO[5] |
| Molecular Weight | 267.11 g/mol [2] |
| Target Residue | Cysteine (Thiolate form, S⁻) |
| Reaction Type | Sₙ2 Bimolecular Nucleophilic Substitution |
| Mass Shift (Adduct) | +140.11 Da |
Mechanistic Action: The Sₙ2 Alkylation Pathway
The alkylation of cysteine by N-cyclohexyl-2-iodoacetamide is strictly pH-dependent. The typical unperturbed pKa of a cysteine thiol side chain is ~8.3. To achieve optimal alkylation, the reaction buffer must be maintained between pH 7.5 and 8.0.
The Causality of pH:
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Below pH 7.0: The thiol remains protonated (-SH) and is a poor nucleophile, drastically slowing the reaction kinetics.
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Above pH 8.5: While thiolate (-S⁻) concentration is maximized, primary amines (such as lysine side chains and the peptide N-terminus) begin to deprotonate and act as competing nucleophiles, leading to off-target alkylation.
At pH 8.0, the thiolate anion attacks the electrophilic α -carbon of N-cyclohexyl-2-iodoacetamide. The transition state involves the simultaneous formation of the carbon-sulfur bond and the cleavage of the carbon-iodine bond, culminating in the expulsion of an iodide ion and the formation of an irreversible thioether linkage.
Fig 1: Sₙ2 mechanism of cysteine alkylation by N-cyclohexyl-2-iodoacetamide.
Applications in Advanced Proteomics & LC-MS
When digesting a complex proteome, the resulting peptide mixture is overwhelmingly complex. Standard IAA adds a small carbamidomethyl group (+57.02 Da) which minimally affects the peptide's hydrophobicity. Consequently, cysteine-containing peptides co-elute with thousands of non-cysteine peptides during C18 RP-HPLC.
By utilizing N-cyclohexyl-2-iodoacetamide, a massive hydrophobic tag (+140.11 Da) is covalently appended to every reactive cysteine. This induces a predictable, significant rightward shift in the RP-HPLC chromatogram[4].
Comparative Alkylation Profiles
| Feature | Standard Iodoacetamide (IAA) | N-cyclohexyl-2-iodoacetamide |
| Mass Addition | +57.02 Da | +140.11 Da |
| RP-HPLC Retention | Minimal shift | Significant hydrophobic shift (delayed elution) |
| N-terminal Cys Stability | Prone to cyclization (-17 Da)[1] | Sterically protected from cyclization |
| Cell Permeability | Low/Moderate | High (Lipophilic) |
Experimental Methodology: Hydrophobic Alkylation Workflow
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It specifically utilizes TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT (Dithiothreitol) for reduction.
The Causality of Reductant Choice: DTT contains two free thiol groups. If DTT is used, it will act as a nucleophile and aggressively consume the N-cyclohexyl-2-iodoacetamide, requiring a massive, difficult-to-calculate excess of the alkylating agent. TCEP reduces disulfides via a phosphine mechanism and contains no thiols, allowing reduction and alkylation to occur sequentially without intermediate cleanup steps.
Step-by-Step Protocol: In-Solution Digestion and Alkylation
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Denaturation & Reduction:
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Resuspend 50 µg of protein in 50 µL of Denaturing Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0).
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Add TCEP to a final concentration of 5 mM.
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Incubate at 37°C for 30 minutes. (Self-Validation: The high urea concentration ensures unfolding, exposing buried hydrophobic cysteines to the solvent).
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Hydrophobic Alkylation:
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Prepare a fresh 500 mM stock of N-cyclohexyl-2-iodoacetamide in anhydrous DMSO.
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Add the probe to the protein mixture to achieve a final concentration of 15 mM.
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Critical Step: Incubate in the dark at room temperature for 45 minutes. (Causality: Iodo-compounds are highly photosensitive. Ambient light generates iodine free radicals, leading to non-specific oxidation of tyrosine and tryptophan residues).
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Quenching:
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Add DTT to a final concentration of 20 mM and incubate for 15 minutes. (Causality: Excess DTT acts as a sacrificial nucleophile, mopping up unreacted N-cyclohexyl-2-iodoacetamide to prevent off-target alkylation of lysines during the overnight digestion).
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Dilution and Digestion:
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Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the Urea concentration below 1 M (preventing trypsin inhibition).
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Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C[6].
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Desalting and LC-MS/MS:
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Quench digestion with 1% Trifluoroacetic acid (TFA).
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Desalt using C18 StageTips and analyze via RP-HPLC coupled to a high-resolution mass spectrometer.
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Fig 2: Proteomic workflow utilizing hydrophobic alkylation for enhanced RP-HPLC peptide resolution.
References
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ChemicalBook / BidePharm. "CAS:90952-96-8, N-Cyclohexyl-2-iodoacetamide - Properties and Molecular Weight." 2
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PubChemLite / University of Luxembourg. "N-cyclohexyl-2-iodoacetamide (C8H14INO) Structural Information." 5
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Puri, N. K., et al. "Posttranslational Oxidative Modifications of Proteins: Hydrophobic Iodoacetamide Profiling." ResearchGate. 4
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Gomes, A., et al. "Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket." Journal of Medicinal Chemistry (NIH/ACS). 6
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MDPI Separations. "Investigation of Impurities in Peptide Pools: Instability and Cyclization of Iodoacetamide-Alkylated N-Terminal Cysteines." 1
